molecular formula C6H10N2O3S B8554362 (1-methylpyrazol-4-yl)methyl methanesulfonate

(1-methylpyrazol-4-yl)methyl methanesulfonate

Cat. No.: B8554362
M. Wt: 190.22 g/mol
InChI Key: OXFUTDJGQYNMRS-UHFFFAOYSA-N
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Description

(1-Methylpyrazol-4-yl)methyl methanesulfonate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methanesulfonate ester group attached to the pyrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methylpyrazol-4-yl)methyl methanesulfonate typically involves the reaction of (1-methylpyrazol-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(1-methylpyrazol-4-yl)methanol+methanesulfonyl chloride(1-methylpyrazol-4-yl)methyl methanesulfonate+HCl\text{(1-methylpyrazol-4-yl)methanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (1-methylpyrazol-4-yl)methanol+methanesulfonyl chloride→(1-methylpyrazol-4-yl)methyl methanesulfonate+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives under specific conditions.

    Reduction Reactions: Reduction of the methanesulfonate group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Sulfonic acids or other oxidized derivatives.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

(1-Methylpyrazol-4-yl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms or protein interactions.

    Medicine: Investigated for its potential as a prodrug or in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (1-methylpyrazol-4-yl)methyl methanesulfonate involves its reactivity towards nucleophiles. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyrazole ring.

Comparison with Similar Compounds

    (1-Methylpyrazol-4-yl)methanol: The alcohol precursor to (1-methylpyrazol-4-yl)methyl methanesulfonate.

    (1-Methylpyrazol-4-yl)methyl chloride: Another derivative with a different leaving group.

    (1-Methylpyrazol-4-yl)methyl acetate: An ester derivative with different reactivity.

Uniqueness: this compound is unique due to its methanesulfonate ester group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in synthetic applications where a good leaving group is required.

Properties

Molecular Formula

C6H10N2O3S

Molecular Weight

190.22 g/mol

IUPAC Name

(1-methylpyrazol-4-yl)methyl methanesulfonate

InChI

InChI=1S/C6H10N2O3S/c1-8-4-6(3-7-8)5-11-12(2,9)10/h3-4H,5H2,1-2H3

InChI Key

OXFUTDJGQYNMRS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)COS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a partial suspension of (1-methyl-1H-pyrazol-4-yl)methanol (75 mg, 0.67 mmol) in CH2Cl2 (4 mL) at 0° C. was added triethylamine (0.19 mL, 1.34 mmol) followed by methanesulfonyl chloride (57 μL, 0.74 mmol). The cloudy reaction mixture was stirred at 0° C. for 1 h then quenched with water and extracted with CH2Cl2. The organics were dried over MgSO4 and concentrated to give 110 mg of methanesulfonic acid 1-methyl-1H-pyrazol-4-ylmethyl ester a colorless oil which was used without further purification.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two

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